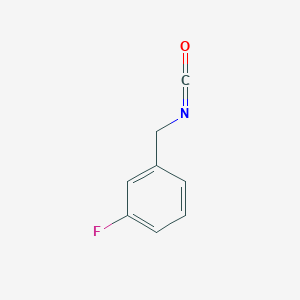

3-Fluorobenzyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRJTGPFEAUEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349200 | |

| Record name | 3-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102422-56-0 | |

| Record name | 1-Fluoro-3-(isocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102422-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorobenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluorobenzyl isocyanate chemical properties

An In-Depth Technical Guide to 3-Fluorobenzyl Isocyanate: Properties, Reactivity, and Applications

Abstract

This compound (CAS No. 149758-54-3) is a versatile aromatic isocyanate that serves as a critical building block in synthetic organic chemistry and drug discovery. Its unique combination of a reactive isocyanate moiety and a fluorinated benzyl group makes it an important reagent for introducing these pharmacologically relevant features into target molecules. The fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, reactivity, and key applications of this compound, with a focus on its utility for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1] Its core structure consists of a benzene ring substituted with a fluorine atom at the meta-position and an isocyanatomethyl group.

| Property | Value | Source(s) |

| CAS Number | 102422-56-0 | [2][3] |

| Molecular Formula | C₈H₆FNO | [2][3] |

| Linear Formula | FC₆H₄CH₂NCO | [2] |

| Molecular Weight | 151.14 g/mol | [2][3] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 209 °C (lit.) | [1][2] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [1] |

| Refractive Index | n20/D 1.506 (lit.) | [1][2] |

| Flash Point | 90.56 °C (195.0 °F) - closed cup | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the verification and characterization of this compound. The expected spectral data are as follows:

-

Infrared (IR) Spectroscopy : The most prominent and diagnostic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the cumulene (-N=C=O) system.[4] This peak is typically observed in the 2250–2275 cm⁻¹ region.[4] Additional bands would be present for the aromatic C-H and C=C stretching, as well as C-F stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a singlet for the benzylic methylene protons (-CH₂-) and a complex multiplet pattern for the four protons on the fluorinated aromatic ring.

-

¹³C NMR : The carbon NMR spectrum will display a characteristic signal for the highly electrophilic carbon of the isocyanate group (~120-130 ppm). Other expected signals include the benzylic carbon and multiple aromatic carbons, some of which will exhibit splitting due to coupling with the fluorine atom.

-

Synthesis and Availability

While various methods exist for the synthesis of isocyanates, the most common industrial and laboratory-scale approach involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene.[5][6] In the case of this compound, the precursor would be 3-fluorobenzylamine. This method provides a convenient and high-yielding route to the desired isocyanate.[7] The compound is commercially available from several chemical suppliers for research and development purposes.[3]

Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the high electrophilicity of the central carbon atom in the isocyanate group. This makes it highly susceptible to nucleophilic attack.[8]

General Reaction Mechanism: Nucleophilic Addition

The primary reaction pathway involves the addition of a nucleophile (Nu-H) across the C=N double bond of the isocyanate. The reaction proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon followed by proton transfer.[9]

Caption: General mechanism of nucleophilic addition to an isocyanate.

Reactions with Common Nucleophiles

The reactivity of isocyanates with various nucleophiles generally follows this order: primary amines > secondary amines > alcohols > water > thiols.[8]

-

With Amines (to form Ureas) : This is a rapid and often quantitative reaction that yields substituted ureas.[5] This transformation is fundamental in the synthesis of many biologically active compounds, including kinase inhibitors like sorafenib analogues.[10]

-

With Alcohols (to form Carbamates/Urethanes) : The reaction with alcohols produces carbamates. This reaction is typically slower than with amines and may require a catalyst (e.g., a tertiary amine or an organotin compound).[8]

-

With Water (Hydrolysis) : Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea. Due to this reactivity, isocyanates must be handled under anhydrous conditions.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile synthetic intermediate.[3]

-

Medicinal Chemistry : The fluorobenzyl motif is a valuable component in modern drug design. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable intermolecular interactions.[11] this compound is therefore a key reagent for synthesizing libraries of ureas and carbamates for screening as potential therapeutic agents, particularly in oncology.[10][11]

-

Derivatizing Agent : Isocyanates are used as derivatizing agents for compounds containing active hydrogen atoms (e.g., alcohols, amines) to facilitate their analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12] The resulting urea or carbamate derivatives often have improved chromatographic properties and detectability.

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a representative method for the synthesis of a 1-(3-fluorobenzyl)-3-arylurea, a common application of this compound in medicinal chemistry.[10][13]

Caption: Experimental workflow for urea synthesis.

Step-by-Step Procedure:

-

Preparation : In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the desired aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone, THF, or dichloromethane).

-

Reaction : To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Monitoring : The reaction is typically exothermic and proceeds rapidly. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed (usually 1-4 hours).[10]

-

Isolation : If the urea product precipitates from the reaction mixture, it can be isolated by vacuum filtration. If it remains in solution, the solvent is removed under reduced pressure.

-

Purification : The crude product is washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials. If necessary, further purification can be achieved by recrystallization or column chromatography.

-

Characterization : Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards : It is harmful if swallowed, inhaled, or in contact with skin.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2][3] Crucially, it is a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled, as well as allergic skin reactions.[2]

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated chemical fume hood.[14][15] Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][14] A respirator with an appropriate filter may be necessary for certain operations.[2]

-

Handling : Avoid contact with skin, eyes, and clothing.[14] Keep the container tightly closed and store in a cool, dry place away from moisture.[15]

-

Incompatibilities : Avoid contact with water, strong acids, strong bases, alcohols, and amines, as these can cause vigorous and exothermic reactions.[15]

Conclusion

This compound is a high-value reagent for chemical synthesis, offering a reliable method for incorporating the fluorobenzyl and urea/carbamate functionalities into a wide range of molecules. Its reactivity profile, dominated by nucleophilic addition, is well-understood, making it a predictable and efficient tool in the laboratory. For professionals in drug discovery, its utility in creating compounds with potentially enhanced pharmacological properties underscores its continued importance in the development of new therapeutics. Proper handling and adherence to safety protocols are paramount when working with this reactive and hazardous compound.

References

- 1. This compound CAS#: 102422-56-0 [m.chemicalbook.com]

- 2. This compound 98 102422-56-0 [sigmaaldrich.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. benchchem.com [benchchem.com]

- 5. Ureas - Wikipedia [en.wikipedia.org]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. nbinno.com [nbinno.com]

- 12. Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples, with special attention to drugs of abuse and doping agents. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

3-Fluorobenzyl isocyanate CAS number 102422-56-0

An In-Depth Technical Guide to 3-Fluorobenzyl Isocyanate (CAS: 102422-56-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile reagent with significant applications in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and practical application, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Isocyanate

This compound is a specialized aromatic isocyanate that serves as a critical building block in organic synthesis. Its utility is derived from two key structural features: the highly electrophilic isocyanate group (-N=C=O) and the meta-positioned fluorine atom on the benzene ring.

The isocyanate moiety is a potent and versatile functional group, readily reacting with a wide array of nucleophiles to form stable covalent bonds. This reactivity is the cornerstone of its use in constructing ureas, carbamates, and thiocarbamates—linkages frequently found in biologically active molecules.[1]

The inclusion of a fluorine atom is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the molecule's half-life.

-

Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding potency.

-

Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity, impacting its solubility, cell permeability, and overall pharmacokinetic profile.

Therefore, this compound provides a direct route to introduce a metabolically stabilized, functionally interactive benzyl group into a target molecule.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 102422-56-0 | [2][3] |

| Molecular Formula | C₈H₆FNO | [2][3][4] |

| Molecular Weight | 151.14 g/mol | [2][4][5] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | ~209 °C (lit.) | [2] |

| Density | ~1.09 g/cm³ (Predicted) | [6] |

| Refractive Index | n20/D ~1.506 (lit.) | [2][6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2][6] |

| SMILES String | O=C=NCc1cccc(F)c1 | [2][4] |

| InChI Key | PHRJTGPFEAUEBC-UHFFFAOYSA-N | [2][3] |

The Chemistry of this compound: Reactivity & Synthesis

Core Reactivity: The Electrophilic Isocyanate

The synthetic utility of this compound is dominated by the reactivity of the central carbon atom in the isocyanate group. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it an excellent target for nucleophilic attack.

Key transformations include:

-

Reaction with Amines: Primary and secondary amines react rapidly and cleanly to form substituted ureas. This is one of the most common and robust applications in drug discovery for linking molecular fragments.[7]

-

Reaction with Alcohols & Phenols: Alcohols and phenols react to yield carbamates. While the reaction is typically slower than with amines, it can be catalyzed by bases or organometallic compounds.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding primary amine (3-fluorobenzylamine). This is a critical consideration for handling and storage, as moisture will degrade the reagent.

The fundamental reactivity profile is illustrated below.

Caption: Core reactivity of this compound with common nucleophiles.

Synthetic Routes

While this compound is commercially available, understanding its synthesis is valuable for specialized applications or process development. The most common laboratory and industrial-scale preparations involve the conversion of a suitable precursor, such as 3-fluorobenzylamine or 3-fluorobenzyl chloride.[8]

A reliable method involves the phosgenation of 3-fluorobenzylamine using a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). This approach is significantly safer than using phosgene gas and is highly effective.[9]

The overall transformation is: 3-FC₆H₄CH₂NH₂ + 1/3 (Cl₃CO)₂CO → 3-FC₆H₄CH₂NCO + 2 HCl

This reaction is typically performed in an inert solvent like dichloromethane in the presence of a non-nucleophilic base (e.g., pyridine or aqueous sodium bicarbonate) to scavenge the HCl byproduct.[9] More advanced, modern methods involving copper-catalyzed C-H isocyanation of precursors like 3-fluorotoluene are also emerging, offering novel synthetic pathways for drug discovery platforms.[7]

Applications in Research and Drug Development

The primary application of this compound is as a reagent for the synthesis of complex organic molecules, particularly in the life sciences.

-

Scaffold Decoration in Medicinal Chemistry: In drug discovery, a lead compound is often optimized by appending different chemical groups to explore the structure-activity relationship (SAR). This compound is an ideal tool for this "scaffold decoration," allowing for the rapid synthesis of a library of urea or carbamate analogs for biological screening.[1] The introduction of the 3-fluorobenzyl group can enhance metabolic stability and target affinity.[8]

-

GSK-3β Inhibition: this compound has been identified as a potent inhibitor of glycogen synthase kinase-3β (GSK-3β).[4] GSK-3β is a serine/threonine protein kinase implicated in numerous diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The isocyanate likely acts by covalently modifying a key residue in the ATP-binding site of the enzyme.[4] This makes it a valuable tool compound for studying GSK-3β biology and a starting point for developing novel therapeutics.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this reagent is used to synthesize novel pesticides and herbicides. The fluorobenzyl urea motif is a common feature in several classes of agrochemicals.[8]

Experimental Protocol: Synthesis of a Substituted Urea

This section provides a representative, self-validating protocol for the reaction of this compound with a primary amine to form a substituted urea. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize N-(3-fluorobenzyl)-N'-(4-methoxyphenyl)urea.

Materials:

-

This compound (CAS 102422-56-0)

-

p-Anisidine (4-methoxyaniline)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel)

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of a substituted urea.

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Purge the flask with nitrogen gas.

-

Reagent Addition: In a separate, dry vial, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous DCM.

-

Reaction Initiation: Cool the amine solution to 0 °C using an ice-water bath. Slowly add the isocyanate solution dropwise to the stirred amine solution over 5-10 minutes.

-

Causality: The reaction is exothermic. Cooling and slow addition control the reaction rate, preventing the formation of side products and ensuring a clean reaction profile.

-

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The initial cold temperature ensures controlled initiation, while warming to room temperature drives the reaction to completion. TLC is used to confirm the consumption of the limiting starting material.

-

-

Workup and Purification: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous washes remove ionic impurities and unreacted starting materials, simplifying purification.

-

-

Isolation: The crude product, a white solid, can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Type | GHS Classification and Statement | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [2][12] |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][12] |

| Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction. | [2][11] |

Handling:

-

Always handle this compound in a certified chemical fume hood.[10][13]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[10][13][14]

-

Avoid breathing vapors or mists. Use respiratory protection if ventilation is inadequate.[11][12][13]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[13]

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[11][14]

-

Keep in a cool, dry, well-ventilated area, refrigerated at 2-8°C.[2][6]

-

Store away from incompatible materials, especially water, alcohols, amines, strong acids, and strong bases.[10]

Spill Management:

-

In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[10][13]

-

Collect the absorbed material into a suitable container for hazardous waste disposal. Do not seal the container tightly if contamination with water is suspected, as CO₂ evolution could cause pressurization.[11]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its predictable and robust reactivity, combined with the beneficial properties conferred by the 3-fluorobenzyl moiety, makes it an invaluable component in the toolkit of synthetic and medicinal chemists. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- 1. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 98 102422-56-0 [sigmaaldrich.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. alkemix.eu [alkemix.eu]

- 6. This compound CAS#: 102422-56-0 [m.chemicalbook.com]

- 7. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Fluorobenzyl chloride Exporter | 3-Fluorobenzyl chloride Exporting Company | 3-Fluorobenzyl chloride International Distributor [multichemexports.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. This compound - High purity | EN [georganics.sk]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Fluorobenzyl Isocyanate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluorobenzyl isocyanate is a valuable reagent and building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique combination of a reactive isocyanate group and a fluorinated aromatic ring allows for the strategic introduction of the 3-fluorobenzyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical structure, detailed synthetic methodologies, key reactions, and significant applications, with a focus on providing practical insights for laboratory and industrial settings.

Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzyl group substituted with a fluorine atom at the meta-position and an isocyanate functional group attached to the benzylic carbon.

Chemical Structure:

The presence of the electronegative fluorine atom on the benzene ring can influence the reactivity of the isocyanate group and the overall properties of the molecule.

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 209 °C (lit.) | [3][4][5] |

| Density | 1.09±0.1 g/cm3 (Predicted) | [4][5] |

| Refractive Index | n20/D 1.506 (lit.) | [3][4][5] |

| Flash Point | 90.56 °C (195.0 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3][4][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic transformations. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common and reliable approach involves the conversion of 3-fluorobenzylamine or its derivatives.

Phosgenation of 3-Fluorobenzylamine

A primary method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (COCl2) or a phosgene equivalent like triphosgene. This reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.

Reaction Scheme:

3-F-C6H4CH2NH2 + COCl2 → 3-F-C6H4CH2NCO + 2 HCl

Causality Behind Experimental Choices:

-

Phosgene/Triphosgene: Phosgene is a highly toxic gas, making its handling challenging. Triphosgene, a solid, is often preferred as a safer alternative that generates phosgene in situ.[6]

-

Solvent: An inert aprotic solvent, such as methylene chloride or toluene, is typically used to prevent side reactions with the highly reactive isocyanate product.[6]

-

Base: A non-nucleophilic base, like pyridine or aqueous sodium bicarbonate, is added to neutralize the HCl byproduct, driving the reaction to completion.[6]

Experimental Protocol: Synthesis of this compound via Phosgenation

-

Setup: A three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber to neutralize HCl gas.

-

Reagents: 3-Fluorobenzylamine is dissolved in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: A solution of triphosgene in the same solvent is added dropwise to the stirred amine solution at a controlled temperature (typically 0-10 °C).

-

Neutralization: A base is added to neutralize the generated HCl.

-

Workup: The reaction mixture is filtered to remove any precipitated salts. The solvent is then removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via phosgenation.

Curtius Rearrangement

An alternative route to isocyanates involves the Curtius rearrangement, which is the thermal decomposition of an acyl azide.[7][8][9] This method avoids the use of highly toxic phosgene. The acyl azide is typically prepared from the corresponding carboxylic acid derivative.

Reaction Scheme:

-

3-F-C6H4CH2COCl + NaN3 → 3-F-C6H4CH2CON3 + NaCl

-

3-F-C6H4CH2CON3 --(Heat)--> 3-F-C6H4CH2NCO + N2

Causality Behind Experimental Choices:

-

Acyl Azide Formation: The acyl azide is generated by reacting an activated carboxylic acid derivative, such as an acyl chloride, with an azide salt like sodium azide.[8]

-

Rearrangement: The thermal decomposition of the acyl azide is a concerted process where the benzyl group migrates to the nitrogen atom with the simultaneous loss of nitrogen gas, forming the isocyanate.[9] This concerted mechanism ensures high yields and avoids the formation of nitrene intermediates.[9]

-

Stereochemistry: The migration of the R-group occurs with full retention of configuration.[9]

Reaction Mechanism Diagram:

Caption: The concerted mechanism of the Curtius rearrangement.

Other rearrangement reactions that can produce isocyanates include the Hofmann, Lossen, and Schmidt rearrangements.[7][10][11][12][13][14]

Reactivity and Applications in Drug Development

The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity makes this compound a versatile building block in organic synthesis.

Key Reactions

-

Reaction with Alcohols: Forms carbamates (urethanes).[15] 3-F-C6H4CH2NCO + R'OH → 3-F-C6H4CH2NHCOOR'

-

Reaction with Amines: Produces ureas.[15] 3-F-C6H4CH2NCO + R'NH2 → 3-F-C6H4CH2NHCONHR'

-

Reaction with Water: Hydrolyzes to form an unstable carbamic acid, which then decomposes to the corresponding primary amine (3-fluorobenzylamine) and carbon dioxide.[15] 3-F-C6H4CH2NCO + H2O → [3-F-C6H4CH2NHCOOH] → 3-F-C6H4CH2NH2 + CO2

Applications in Medicinal Chemistry

The introduction of a fluorine atom into a drug molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.[16] this compound serves as a key intermediate for incorporating the 3-fluorobenzyl moiety into pharmacologically active compounds.

This structural motif is found in a variety of therapeutic agents, including those targeting cancer, neurological disorders, and infectious diseases.[17][18] The versatility of the isocyanate group allows for the facile synthesis of a diverse range of derivatives, such as ureas and carbamates, which are common functional groups in many drug candidates.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[19] Use a respirator with an appropriate filter.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][4][5] Keep the container tightly closed. Isocyanates are sensitive to moisture.

-

Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, and amines.[19][20]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[20]

Conclusion

This compound is a crucial reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthetic routes, and handling procedures is essential for its safe and effective use in both research and industrial applications.

References

- 1. 437580050 [thermofisher.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound 98 102422-56-0 [sigmaaldrich.com]

- 4. This compound CAS#: 102422-56-0 [chemicalbook.com]

- 5. This compound | 102422-56-0 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 12. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 15. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 3-Fluorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the key physical properties of 3-Fluorobenzyl isocyanate (CAS No. 102422-56-0), a crucial reagent in synthetic chemistry and drug discovery. Understanding these fundamental characteristics is paramount for its effective handling, application in controlled reactions, and for the purification of its derivatives. This document moves beyond a simple data sheet to offer insights into the experimental determination of these properties and their implications in a research and development setting.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile building block in organic synthesis, primarily utilized for its reactive isocyanate group (-N=C=O). This functional group readily participates in nucleophilic addition reactions, most notably with amines to form urea derivatives and with alcohols to form carbamates. The presence of a fluorine atom on the benzyl ring is of particular significance in medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug molecule. Consequently, this compound serves as a key intermediate in the synthesis of novel therapeutic agents.[1][2]

Core Physical Properties

The physical properties of a reagent are critical for designing experimental setups, particularly for reactions requiring precise temperature control and for the purification of products. The boiling point is indicative of a substance's volatility and is essential for purification by distillation, while density is a fundamental property used in various calculations, including mass-to-volume conversions for reaction stoichiometry.

| Property | Value | Source |

| Boiling Point | 209 °C (lit.) | [3][4] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

Experimental Determination of Physical Properties

The following protocols outline standard laboratory methods for the determination of the boiling point and density of liquid organic compounds like this compound. The choice of method is guided by the available sample quantity and the required precision. Given the reactive and hazardous nature of isocyanates, all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[8]

Causality Behind Experimental Choices: This method is chosen for its efficiency with small sample volumes, which is often a consideration in research settings where reagents can be expensive or synthesized in limited quantities. The use of a mineral oil bath ensures uniform heating of the sample, preventing localized overheating and decomposition. The inverted capillary tube traps a small amount of air, which, upon heating, expands and then contracts upon cooling, allowing for a precise determination of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Figure 1: Workflow for Boiling Point Determination using the Thiele Tube Method.

Step-by-Step Protocol:

-

Sample Preparation: Fill a small, dry test tube (e.g., a Durham tube) to a depth of about 1-2 cm with this compound.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Assembly: Secure the test tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Clamp the thermometer and test tube assembly in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Determination: Once a continuous and rapid stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to re-enter the capillary tube.

Density Determination: The Pycnometer Method

The use of a pycnometer, a glass flask with a precisely known volume, is a standard and accurate method for determining the density of a liquid.

Causality Behind Experimental Choices: This gravimetric method is selected for its high precision. By accurately measuring the mass of a known volume of the liquid, the density can be calculated with a high degree of certainty. The use of a reference liquid with a well-established density (e.g., deionized water) allows for the precise calibration of the pycnometer's volume at a specific temperature, which is crucial as volume can change with temperature.

Figure 2: Logical Flow for Density Determination using a Pycnometer.

Step-by-Step Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 5 or 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Calibration with Water: Fill the pycnometer with deionized water and place it in a temperature-controlled water bath until it reaches a stable, known temperature (e.g., 20 °C). Ensure the pycnometer is completely full, with no air bubbles, and dry the outside thoroughly.

-

Mass with Water: Weigh the pycnometer filled with water and record the mass (m₂).

-

Volume Calculation: Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at the measured temperature: V = (m₂ - m₁) / ρ_water.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, bring it to the same temperature as the water measurement, and ensure it is completely full and the exterior is dry.

-

Mass with Sample: Weigh the pycnometer filled with the sample and record the mass (m₃).

-

Density Calculation: Calculate the density of the this compound (ρ_sample) using the formula: ρ_sample = (m₃ - m₁) / V.

Conclusion: Practical Implications for the Synthetic Chemist

A thorough understanding and accurate determination of the boiling point and density of this compound are not merely academic exercises. These physical properties are fundamental to the practical application of this reagent in a laboratory setting. The boiling point dictates the appropriate conditions for purification by distillation, ensuring the removal of impurities and residual solvents. Density is crucial for the accurate measurement of the reagent by volume, which is often more convenient than by mass for liquid reagents, thereby ensuring correct stoichiometry in chemical reactions. For drug development professionals, these properties are essential for process scale-up and for meeting the stringent purity requirements of pharmaceutical intermediates.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. nbinno.com [nbinno.com]

- 3. This compound 98 102422-56-0 [sigmaaldrich.com]

- 4. This compound 98 102422-56-0 [sigmaaldrich.com]

- 5. 3173-56-6 CAS MSDS (Benzyl isocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Benzyl isocyanate 99 3173-56-6 [sigmaaldrich.com]

- 7. Benzyl isocyanate | 3173-56-6 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to 3-Fluorobenzyl Isocyanate for Advanced Research and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 3-Fluorobenzyl Isocyanate in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. This compound (CAS No: 102422-56-0; Molecular Formula: C₈H₆FNO) emerges as a critical building block in this context.[1][2] It is a versatile reagent prized for its ability to introduce the 3-fluorobenzyl moiety into a target molecule via the highly reactive isocyanate group. This functional group readily undergoes nucleophilic attack, providing a reliable and efficient pathway for the formation of ureas, carbamates, and other essential linkages in drug discovery programs. Notably, isocyanate-derived ureas are prevalent structural motifs in a class of targeted therapeutics known as kinase inhibitors.[3][4] This guide provides an in-depth technical overview for researchers, covering commercial sourcing, quality assessment, synthetic applications, and critical safety protocols associated with this valuable reagent.

Part 1: Sourcing and Supplier Evaluation of this compound

The reliability of any synthetic endeavor begins with high-quality starting materials. For a reactive intermediate like this compound, stringent quality control is paramount. Several reputable chemical suppliers offer this reagent in various grades and quantities, from laboratory-scale research to pilot-scale production.[2][5]

When selecting a supplier, a thorough evaluation of the accompanying documentation is as crucial as the compound itself. A comprehensive Certificate of Analysis (CoA) should be considered a mandatory deliverable. Key parameters to scrutinize on a CoA include:

-

Assay/Purity: Typically determined by Gas Chromatography (GC) or quantitative Nuclear Magnetic Resonance (qNMR). A purity of ≥98% is standard for most research applications.

-

Identity Confirmation: Confirmation by ¹H NMR and/or Infrared (IR) spectroscopy is essential.

-

Appearance: Should be a clear, colorless liquid.

Below is a comparative summary of prominent commercial suppliers. Researchers should always request the most current CoA for a specific lot before purchase.

| Supplier | Typical Purity | Available Quantities | Key Documentation Provided |

| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Certificate of Analysis, SDS |

| Thermo Scientific (Acros) | ≥98% | Grams to Kilograms | Certificate of Analysis, SDS |

| Georganics | High Purity | Milligrams to Multi-kilogram batches | Safety Data Sheet |

Part 2: Chemical Reactivity and Synthetic Applications

Core Reactivity: Nucleophilic Addition to the Isocyanate Group

The utility of this compound is rooted in the electrophilic nature of the central carbon atom in the isocyanate (-N=C=O) group. This carbon is highly susceptible to attack by a wide range of nucleophiles, most commonly primary and secondary amines, to form substituted ureas, and alcohols to form carbamates.

The general mechanism for the reaction with an amine is a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding the stable urea linkage.

This reaction is typically rapid, high-yielding, and proceeds under mild conditions, making it a favored transformation in medicinal chemistry for late-stage functionalization.

Caption: Mechanism of Urea Formation.

Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

The diaryl urea motif is a cornerstone of many FDA-approved kinase inhibitors, such as Sorafenib, which targets multiple kinases involved in tumor progression and angiogenesis.[3] The synthesis of analogs of such drugs provides a practical and field-relevant example of the application of this compound. For instance, this compound has been identified as a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a key target in various diseases including Alzheimer's disease and type 2 diabetes.[1]

The following protocol is adapted from established methodologies for the synthesis of diaryl ureas, demonstrating a robust and reproducible procedure for research applications.[3]

Experimental Protocol: Synthesis of a 1-(3-Fluorobenzyl)-3-(aryl)urea Derivative

This protocol describes the reaction of this compound with a representative aromatic amine (e.g., 4-amino-N-methylpicolinamide, a key fragment in Sorafenib) in an inert solvent.

Materials:

-

This compound (1.0 eq.)

-

Aryl amine (e.g., 4-amino-N-methylpicolinamide) (1.0 eq.)

-

Anhydrous Acetone or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

Procedure:

-

Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the aryl amine (1.0 eq.) in anhydrous acetone (approx. 0.2 M concentration).

-

Reaction Initiation: To the stirred solution of the amine, add a solution of this compound (1.0 eq.) in anhydrous acetone dropwise at room temperature. Maintain the temperature below 40 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine. As the reaction proceeds, the urea product often precipitates as a solid.

-

Work-up and Isolation: Upon completion of the reaction, collect the precipitated product by vacuum filtration.

-

Purification: Wash the filtered solid with a small amount of cold acetone or another suitable solvent to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum at 60-65 °C for 2 hours to yield the final 1-(3-fluorobenzyl)-3-(aryl)urea.

Caption: Workflow for Urea Synthesis.

Part 3: Quality Control and Analytical Characterization

Verifying the identity and purity of this compound before use is a critical, self-validating step in any experimental protocol.

Infrared (IR) Spectroscopy

IR spectroscopy is the most direct method for confirming the presence of the isocyanate functional group. The -N=C=O asymmetric stretching vibration gives rise to a very strong and sharp absorption band in a relatively uncongested region of the spectrum, typically between 2250-2280 cm⁻¹ . The absence of broad absorption in the 3200-3400 cm⁻¹ region confirms the absence of significant amine or alcohol impurities (hydrolysis products).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides a detailed fingerprint of the molecule. For this compound, the expected signals would include:

-

A singlet for the benzylic protons (-CH₂-) around 4.5-4.7 ppm .

-

A complex multiplet pattern for the aromatic protons between 7.0-7.5 ppm .

¹⁹F NMR can also be used to confirm the presence of the fluorine atom on the aromatic ring.

Part 4: Safe Handling, Storage, and Disposal

Isocyanates are highly reactive and toxic compounds that demand strict adherence to safety protocols.[1] Exposure can cause severe irritation to the skin, eyes, and respiratory tract, and can lead to sensitization.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves. Butyl rubber or nitrile gloves are recommended; latex gloves are unsuitable.

-

Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, a chemically resistant apron should be worn.

-

Respiratory Protection: All manipulations of this compound must be performed in a certified chemical fume hood to avoid inhalation of vapors.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, acids, and strong bases.

-

Recommended storage temperature is 2-8°C.

Spill and Disposal:

-

In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Do not use water.

-

The absorbed material and any unused reagent should be treated as hazardous waste and disposed of according to institutional and local regulations.

Conclusion

This compound is a high-value reagent that serves as a powerful tool for medicinal chemists and researchers in drug development. Its ability to efficiently form stable urea and carbamate linkages makes it indispensable for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors. By understanding the principles of sourcing, reactivity, quality control, and, most importantly, safe handling, researchers can confidently and effectively leverage this compound to advance their scientific objectives.

References

A Technical Guide to the Reactivity of 3-Fluorobenzyl Isocyanate with Nucleophiles

This guide provides an in-depth exploration of the reactivity of 3-fluorobenzyl isocyanate with common nucleophiles, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles governing these reactions, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for the synthesis of key derivatives.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile reagent in organic synthesis, particularly valued in the construction of novel molecular entities for drug discovery.[1] The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-fluorobenzyl moiety, in particular, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity of a lead compound.

The isocyanate functional group is a highly reactive electrophile, readily undergoing nucleophilic attack to form stable adducts.[2][3][4] This reactivity is the cornerstone of its utility, enabling the facile synthesis of a diverse array of derivatives, including ureas, carbamates, and thiocarbamates. Understanding the nuances of its reactivity with various nucleophiles is paramount for its effective application in the synthesis of complex molecules.

Core Reactivity Principles: The Electrophilic Nature of the Isocyanate Group

The reactivity of this compound is dictated by the electrophilic character of the central carbon atom in the isocyanate group (-N=C=O). This carbon is electron-deficient due to the presence of two highly electronegative atoms, nitrogen and oxygen. Nucleophiles readily attack this electrophilic center, initiating a cascade of events that culminates in the formation of a new covalent bond.

The presence of the 3-fluoro substituent on the benzyl ring exerts a subtle but significant influence on the reactivity of the isocyanate group. Fluorine is an electronegative atom that withdraws electron density through the sigma bond network (inductive effect). This electron-withdrawing effect is expected to slightly enhance the electrophilicity of the isocyanate carbon, potentially leading to faster reaction rates compared to the non-fluorinated analog, benzyl isocyanate.

Reactions with Nucleophiles: A Mechanistic Overview

The reactions of this compound with the most common classes of nucleophiles—amines, alcohols, and thiols—are addition reactions that proceed through a similar mechanistic framework. The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

Reaction with Amines: Synthesis of Substituted Ureas

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas.[5] These reactions are often carried out at room temperature or with gentle heating and generally proceed to completion without the need for a catalyst. The resulting urea linkage is a common structural motif in many biologically active compounds.

Mechanism:

Reaction with Alcohols: Synthesis of Carbamates

Alcohols react with this compound to form carbamates.[4] These reactions are generally slower than the corresponding reactions with amines and often require the use of a catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate), to proceed at a reasonable rate.[6] The choice of catalyst can significantly impact the reaction time and yield.

Mechanism:

Reaction with Thiols: Synthesis of Thiocarbamates

Thiols react with this compound to produce thiocarbamates.[7] Similar to alcohols, the reaction with thiols is generally slower than with amines and often benefits from the use of a basic catalyst to facilitate the formation of the more nucleophilic thiolate anion.[8]

Mechanism:

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and reproducible, incorporating in-process checks to validate the reaction's progress and the identity of the product.

Protocol 1: Synthesis of N-(3-Fluorobenzyl)-N'-(n-butyl)urea

This protocol details the synthesis of a representative substituted urea from this compound and a primary amine.

Materials:

-

This compound (1.0 eq)

-

n-Butylamine (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of n-butylamine (1.05 eq) in anhydrous DCM (10 mL per 1 mmol of isocyanate) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed. A co-spot of the starting material should be run alongside the reaction mixture. The disappearance of the isocyanate spot and the appearance of a new, more polar spot indicates product formation.

-

Upon completion, quench the reaction with a small amount of water.

-

Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Product Validation: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(3-fluorobenzyl)-N'-(n-butyl)urea. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected spectroscopic data should be compared with the obtained data.

Protocol 2: Synthesis of Ethyl N-(3-Fluorobenzyl)carbamate

This protocol describes the synthesis of a carbamate using an alcohol as the nucleophile and a tertiary amine catalyst.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (1.2 eq)

-

Triethylamine (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of anhydrous ethanol (1.2 eq) and triethylamine (0.1 eq) in anhydrous DCM (10 mL per 1 mmol of isocyanate) under an inert atmosphere, add this compound (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

In-Process Validation: Monitor the reaction progress by TLC or GC until the this compound is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Product Validation: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl N-(3-fluorobenzyl)carbamate. Confirm the structure and purity by spectroscopic methods (NMR, MS).

Protocol 3: Synthesis of S-Phenyl N-(3-Fluorobenzyl)thiocarbamate

This protocol outlines the synthesis of a thiocarbamate from a thiol and this compound.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium carbonate (1.5 eq)

-

Anhydrous Acetonitrile

-

Saturated aqueous sodium bicarbonate

Procedure:

-

To a suspension of potassium carbonate (1.5 eq) in anhydrous acetonitrile (15 mL per 1 mmol of isocyanate) under an inert atmosphere, add thiophenol (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the potassium thiophenolate salt.

-

Add this compound (1.0 eq) dropwise to the reaction mixture.

-

Stir at room temperature for 4-6 hours.

-

In-Process Validation: Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Product Validation: Purify the crude product by recrystallization or flash column chromatography to yield S-phenyl N-(3-fluorobenzyl)thiocarbamate. Characterize the final product using appropriate spectroscopic techniques.

Data Presentation: A Comparative Overview

| Nucleophile | Product Class | Typical Reaction Conditions | Catalyst Required | Relative Reaction Rate |

| Primary Amine | Urea | 0°C to RT, 1-2 h | No | Very Fast |

| Secondary Amine | Urea | RT to 40°C, 2-4 h | No | Fast |

| Primary Alcohol | Carbamate | RT to 60°C, 12-24 h | Yes (e.g., TEA, DBTDL) | Moderate |

| Secondary Alcohol | Carbamate | 40°C to 80°C, 24-48 h | Yes (stronger catalyst may be needed) | Slow |

| Thiol | Thiocarbamate | RT to 50°C, 4-8 h | Yes (e.g., K₂CO₃, Et₃N) | Moderate to Fast |

Safety and Handling of this compound

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][9] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][9] In case of exposure, seek immediate medical attention. Store the reagent in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of nitrogen-containing compounds of interest to the pharmaceutical and agrochemical industries. Its reactions with amines, alcohols, and thiols provide straightforward access to ureas, carbamates, and thiocarbamates, respectively. By understanding the underlying reactivity principles and employing robust, self-validating experimental protocols, researchers can effectively harness the synthetic potential of this versatile reagent. The subtle electronic influence of the 3-fluoro substituent provides an additional tool for fine-tuning the properties of the target molecules, making this compound a key component in the modern synthetic chemist's toolbox.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thiocarbamate synthesis by carbamoylation [organic-chemistry.org]

- 8. aquila.usm.edu [aquila.usm.edu]

- 9. This compound 98 102422-56-0 [sigmaaldrich.com]

Part 1: The "Fluorine Effect": Unraveling the Physicochemical Consequences of C-F Bonds

<_ _> An In-Depth Technical Guide to Fluorinated Organic Building Blocks for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Chemistry

The deliberate incorporation of fluorine into organic molecules has become an indispensable strategy in the design and synthesis of advanced materials and therapeutic agents.[1][2] Fluorinated organic building blocks, molecular scaffolds containing one or more fluorine atoms, offer a powerful toolkit for medicinal chemists and materials scientists to precisely modulate the physicochemical and biological properties of a compound.[3] This guide provides a comprehensive overview of the fundamental principles, synthetic methodologies, and strategic applications of these unique chemical entities.

The rise of fluorinated compounds in pharmaceuticals is particularly striking. In 1970, they represented a mere 2% of drugs on the market; by 2020, this figure had surged to approximately 30% of all approved drugs.[4] This dramatic increase is a testament to the transformative impact of fluorine substitution on drug efficacy and pharmacokinetics.[2][5]

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the primary drivers of its profound influence on molecular behavior.[1][5]

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of nearby functional groups.[6] For instance, the pKa of acetic acid is 4.75, while the introduction of a single fluorine atom in monofluoroacetic acid lowers the pKa to 2.7. Trifluoroacetic acid, with three fluorine atoms, is a strong acid with a pKa of approximately -0.3.[6] This effect is not limited to the immediate vicinity of the fluorine atom; a decrease in pKa can be observed even when the perfluorinated alkyl chain is separated from the acidic group by one or two methylene units.[6]

Table 1: Impact of Fluorination on the pKa of Carboxylic Acids

| Compound | pKa |

| Acetic Acid | 4.75[6] |

| Monofluoroacetic Acid | 2.7[6] |

| Difluoroacetic Acid | 1.22 ± 0.03[7] |

| Trifluoroacetic Acid | 0.03 ± 0.08[7] |

| Perfluorooctanoic Acid (PFOA) | ~ -0.5[6][8] |

This ability to fine-tune pKa is critical in drug design, as it influences a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.[5]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of a drug's metabolic stability.[1][9] The C-F bond is considerably stronger and more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, compared to a carbon-hydrogen (C-H) bond.[9][10] By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][9]

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Non-Fluorinated Analog | ||

| Compound A | 15 | 46.2 |

| Fluorinated Analog | ||

| Fluoro-Compound A | 90 | 7.7 |

| Non-Fluorinated Analog | ||

| Compound B | 25 | 27.7 |

| Fluorinated Analog | ||

| Fluoro-Compound B | >120 | <5.8 |

Data is illustrative and based on typical results from in vitro microsomal stability assays.[9]

Modulating Lipophilicity and Membrane Permeability

The effect of fluorination on lipophilicity, often measured as the octanol-water partition coefficient (logP), is complex and context-dependent.[11][12] While fluorine is highly electronegative, its substitution for hydrogen can increase lipophilicity.[1][13] This is because the C-F bond is less polarizable than a C-H bond, leading to weaker intermolecular interactions with water.[13] However, the introduction of multiple fluorine atoms or highly polarized motifs can sometimes decrease lipophilicity.[14]

Crucially, changes in lipophilicity often correlate with a compound's ability to permeate cell membranes.[11][15] Studies have shown an excellent correlation between logP values and membrane molar partitioning coefficients (logKp), indicating that even subtle modulations of lipophilicity through fluorination can significantly impact a drug's ability to reach its intracellular target.[11][15]

Influencing Conformation and Binding Affinity

Fluorine substitution can alter the conformational preferences of a molecule, which can have a profound impact on its binding affinity to a target protein.[2] The introduction of fluorine can also lead to favorable "fluorine bonding" interactions within the protein's binding pocket, although the strength of these interactions is generally modest.[16][17][18] These interactions are more akin to sulfur-involved hydrogen bonds than traditional hydrogen bonds.[16][17] Computational studies suggest that the enthalpic gain from fluorine hydrogen bonds is often not the primary driver of binding affinity; rather, fluorine substituents can modulate complex molecular structures like protein-water hydrogen bond networks.[19][20]

Part 2: Synthesis of Fluorinated Organic Building Blocks: A Methodological Overview

The development of new and efficient methods for the introduction of fluorine and fluorinated moieties into organic molecules is an active area of research.[21][22]

Electrophilic Fluorination

Electrophilic fluorinating reagents deliver an electrophilic fluorine species ("F+").[23] Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and ease of handling.[21] These reactions are often catalyzed by transition metals, photocatalysts, or organocatalysts to achieve high selectivity.[21]

Experimental Protocol: Organocatalytic Enantioselective α-Fluorination of β-Diketones

-

Objective: To synthesize α-fluorinated β-diketones with high enantioselectivity.

-

Materials: α-substituted β-diketone, Selectfluor, β,β-diaryl serine catalyst, MeCN.

-

Procedure:

-

To a solution of the α-substituted β-diketone (1.0 equiv) in MeCN, add the β,β-diaryl serine catalyst (10 mol%).

-

Add Selectfluor (2.0 equiv) to the mixture.

-

Stir the reaction at 40 °C for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product by column chromatography.

-

-

Expected Outcome: The α-fluorinated product is typically obtained in high yield and enantiomeric excess.[21]

Nucleophilic Fluorination

Nucleophilic fluorination involves the use of a fluoride ion source to displace a leaving group. Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and various HF-based reagents like triethylamine trihydrofluoride (Et3N·3HF).[24]

Radical Fluorination and Fluoroalkylation

Radical-based methods have emerged as powerful tools for the introduction of fluorine and fluoroalkyl groups, particularly the trifluoromethyl (CF3) group.[25][26] These reactions often employ photoredox catalysis to generate the reactive radical species under mild conditions.[25][27]

Workflow for Photoredox-Catalyzed Trifluoromethylation

Caption: Generalized workflow for a photoredox-catalyzed trifluoromethylation reaction.

Part 3: Applications of Fluorinated Building Blocks in Drug Discovery and Beyond

The strategic incorporation of fluorine has led to the development of numerous successful drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][4]

Case Study: Ibrutinib (BTK Inhibitor)

The discovery of ibrutinib, a first-in-class covalent Bruton's tyrosine kinase (BTK) inhibitor, exemplifies the power of fluorine substitution. The introduction of a 4-fluorophenoxy substituent enhanced the binding affinity and improved the pharmacokinetic profile of the drug.[2] Structural studies confirmed that the fluorine atom stabilizes interactions within the hydrophobic pocket of BTK, thereby increasing selectivity.[2]

Bioisosteric Replacement

Fluorine and fluorinated groups are often used as bioisosteres for other atoms or functional groups.[28][29][30] For example, a fluorine atom can replace a hydrogen atom or a hydroxyl group, while a trifluoromethyl group can act as a bioisostere for a methyl group.[31][32] These replacements can lead to improved potency, metabolic stability, and other desirable properties.[28][30]

Fluorine-18 in Positron Emission Tomography (PET) Imaging

The radioactive isotope fluorine-18 (¹⁸F) is a widely used positron-emitting radionuclide in PET imaging, a powerful non-invasive diagnostic tool.[33][34] Due to its favorable half-life of approximately 110 minutes and its ability to be incorporated into biologically active molecules, ¹⁸F-labeled tracers are invaluable for visualizing and measuring metabolic processes in the body.[33][35][36]

The most common ¹⁸F-based radiotracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a glucose analog used to detect tumors and assess their response to therapy.[33][34][35] Other ¹⁸F-labeled tracers are used for bone imaging ([¹⁸F]NaF) and for the detection of amyloid-beta plaques in the brain, a biomarker for Alzheimer's disease.[34][37]

Mechanism of [¹⁸F]FDG Uptake in PET Imaging

Caption: Mechanism of [¹⁸F]FDG uptake and metabolic trapping in cells for PET imaging.

Part 4: Future Directions and Conclusion

The field of fluorinated organic building blocks continues to evolve rapidly, with ongoing research focused on the development of novel fluorinating reagents, more efficient and selective synthetic methods, and the exploration of new fluorinated motifs.[4][28] The increasing sophistication in our understanding of the "fluorine effect" will undoubtedly lead to the rational design of next-generation pharmaceuticals and advanced materials with unprecedented properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. d-nb.info [d-nb.info]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 15. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. sioc.cas.cn [sioc.cas.cn]

- 23. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chinesechemsoc.org [chinesechemsoc.org]

- 25. scispace.com [scispace.com]